4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
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Overview
Description
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride, also known as EN300-27698904, are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
this compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of these downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in certain cancer cells . It also significantly inhibits the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride typically involves the condensation of suitable precursors followed by cyclization. One common method involves the reaction of 4-methylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine core. Subsequent purification and conversion to the hydrochloride salt yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-b]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
6-Chloro-2,3-dihydro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Used as a precursor in the synthesis of various derivatives.
1H-pyrazolo[3,4-b]pyridine: Exhibits kinase inhibitory activity.
Uniqueness
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its structural features allow for specific interactions with the target receptors, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRSQJRJKPFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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